4-(dimethylamino)-N-(9-ethyl-9H-carbazol-3-yl)benzamide
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Overview
Description
4-(DIMETHYLAMINO)-N~1~-(9-ETHYL-9H-CARBAZOL-3-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)-N~1~-(9-ETHYL-9H-CARBAZOL-3-YL)BENZAMIDE typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 4-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLAMINO)-N~1~-(9-ETHYL-9H-CARBAZOL-3-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like manganese dioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized carbazole derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with different functional groups.
Scientific Research Applications
4-(DIMETHYLAMINO)-N~1~-(9-ETHYL-9H-CARBAZOL-3-YL)BENZAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: It is used in the development of optoelectronic materials and polymeric materials.
Biological Research: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLAMINO)-N~1~-(9-ETHYL-9H-CARBAZOL-3-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to cellular receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine
- 5-(9-Ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines
Uniqueness
4-(DIMETHYLAMINO)-N~1~-(9-ETHYL-9H-CARBAZOL-3-YL)BENZAMIDE is unique due to its specific structural features, such as the presence of the dimethylamino group and the carbazole moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C23H23N3O |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-(dimethylamino)-N-(9-ethylcarbazol-3-yl)benzamide |
InChI |
InChI=1S/C23H23N3O/c1-4-26-21-8-6-5-7-19(21)20-15-17(11-14-22(20)26)24-23(27)16-9-12-18(13-10-16)25(2)3/h5-15H,4H2,1-3H3,(H,24,27) |
InChI Key |
WZIYRXNEKBTYJT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C41 |
Origin of Product |
United States |
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